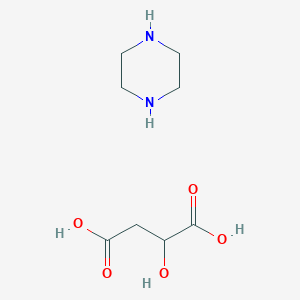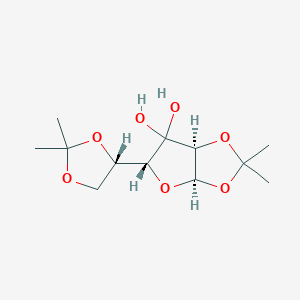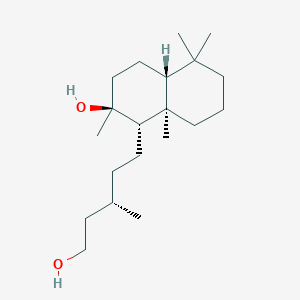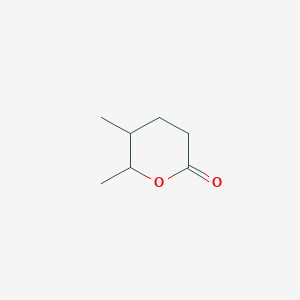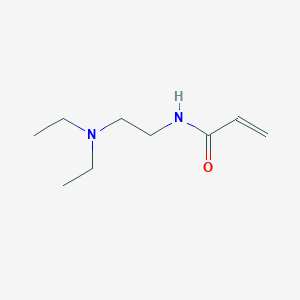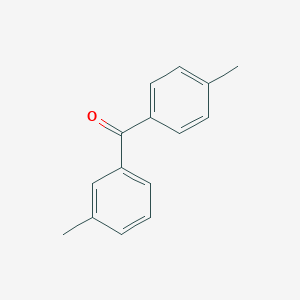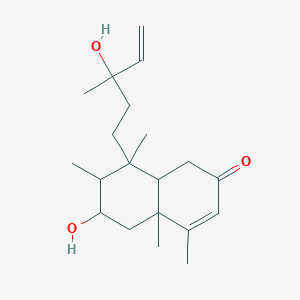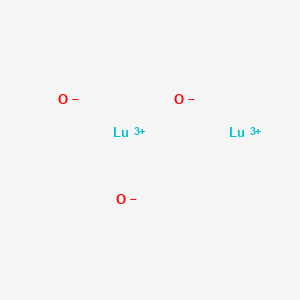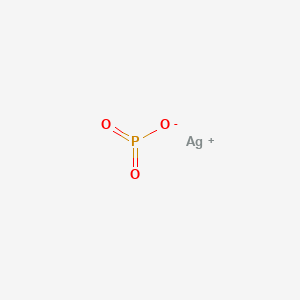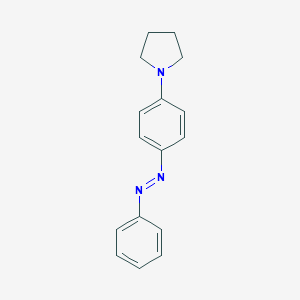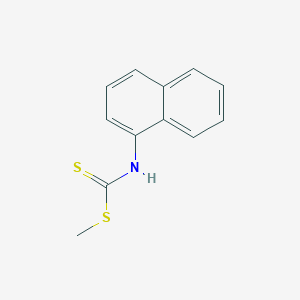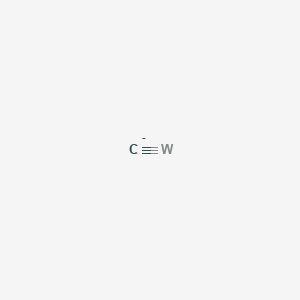
Tungsten monocarbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten monocarbide (WC) is a transition metal carbide that has gained significant attention in the scientific community due to its unique properties and applications. This compound is known for its high hardness, high melting point, and excellent thermal and chemical stability. Tungsten monocarbide has been extensively studied for its potential use in various fields, including material science, catalysis, and biomedical applications.
Applications De Recherche Scientifique
Catalytic Applications
Tungsten monocarbide (WC) has been identified as a selective catalyst for deoxygenation processes. It is particularly effective in breaking C–O/CO bonds in propanol and propanal, leading to the production of propene. This high selectivity in C–O/CO scission suggests WC's potential for practical applications in catalysis, including synthesizing nanoparticle WC and W2C as effective deoxygenation catalysts (Ren et al., 2014).
Physical and Chemical Properties
WC is an indispensable industrial material, used in cutting tools and showing potential for applications in energy storage and catalysis. Its unique physical and chemical properties, such as being very incompressible yet less so than diamond, make it valuable in various industrial applications (Liu et al., 2013).
Synthesis Techniques
Innovative methods have been developed to synthesize tungsten monocarbide, such as Self-Propagating High-Temperature Synthesis (SHS) in the presence of an activative additive. This technique is efficient in achieving high conversion rates and purity of the final WC product (Zhang et al., 2001).
Nanopowder Production
High-temperature electrochemical synthesis in ionic melts has been explored for producing highly dispersed WC powder. This method offers a new avenue for the production of WC nanopowders, which are crucial for various industrial applications (Malyshev et al., 2017).
Recycling and Sustainable Manufacturing
The development of sustainable manufacturing methods for recycling WC, such as the combination of hydrothermal and electrolysis processes, has shown effectiveness in recycling cemented carbide from industrial tool scraps. This technology is environmentally friendly and reduces the usage of natural tungsten materials (Wongsisa et al., 2015).
Hydrogenation and Photocatalysis
WC has demonstrated high activity and chemoselectivity for hydrogenation processes and serves as an efficient support for other catalysts. Its application in photocatalytic water splitting and hydrogen evolution activities highlights its potential in renewable energy generation (Braun & Esposito, 2017; Garcia-Esparza et al., 2013).
Surface Modification and Coating
Tungsten carbide coatings, synthesized using plasma spraying, exhibit unique properties like high tensile adhesion strength and Vickers hardness. These coatings are used in various applications, including in corrosive environments (Benea & Benea, 2015).
Propriétés
Numéro CAS |
11130-73-7 |
|---|---|
Nom du produit |
Tungsten monocarbide |
Formule moléculaire |
WC CW |
Poids moléculaire |
195.9 g/mol |
Nom IUPAC |
methanidylidynetungsten |
InChI |
InChI=1S/C.W/q-1; |
Clé InChI |
UONOETXJSWQNOL-UHFFFAOYSA-N |
SMILES |
[C-]#[W] |
SMILES canonique |
[C-]#[W] |
Point d'ébullition |
10832 °F at 760 mm Hg (NTP, 1992) 6000 °C 10832°F |
Color/Form |
Gray hexagonal crystals Gray powde |
Densité |
15.6 at 64 °F (NTP, 1992) 15.6 15.6 g/cm³ 15.6 at 64°F |
melting_point |
4946 to 5126 °F (NTP, 1992) 2,785 °C 2780 °C 4946-5126°F |
Autres numéros CAS |
12070-12-1 11130-73-7 |
Description physique |
Tungsten carbide is a gray powder. (NTP, 1992) GREY-TO-BLACK POWDER. A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. |
Durée de conservation |
STABLE TO 400 °C WITH CHLORINE |
Solubilité |
less than 1 mg/mL at 64° F (NTP, 1992) Insol in water; sol in nitric acid/hydrogen fluoride Sol in aqua regia Solubility in water: none |
Synonymes |
tungsten carbide tungsten carbide (W2C) tungsten carbide (WC) |
Pression de vapeur |
4 mmHg |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
